molecular formula C17H13N3O3S2 B14976312 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B14976312
M. Wt: 371.4 g/mol
InChI Key: BSADUHLFNVVZTQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiophene derivatives, and pyridazine derivatives. The synthesis may involve:

    Formation of the Benzodioxole Ring: This can be achieved through cyclization reactions involving catechol and formaldehyde.

    Formation of the Thiophene Ring: Thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of ketones with sulfur and nitriles.

    Formation of the Pyridazine Ring: Pyridazine rings are often synthesized through the reaction of hydrazines with 1,4-diketones.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and pyridazine rings through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, the compound could be explored for its potential as an active pharmaceutical ingredient (API). Its interactions with biological targets may result in therapeutic effects for various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways and molecular targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds containing benzodioxole, thiophene, or pyridazine rings.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in organic synthesis.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid, which is used in the synthesis of pharmaceuticals.

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its combination of three distinct aromatic systems, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H13N3O3S2/c21-16(18-11-3-5-13-14(8-11)23-10-22-13)9-25-17-6-4-12(19-20-17)15-2-1-7-24-15/h1-8H,9-10H2,(H,18,21)

InChI Key

BSADUHLFNVVZTQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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